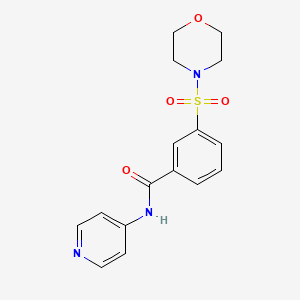

3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide

Description

Properties

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-16(18-14-4-6-17-7-5-14)13-2-1-3-15(12-13)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJMWXOILHIQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced via sulfonylation reactions, where morpholine reacts with sulfonyl chlorides in the presence of a base.

Attachment of the Pyridin-4-yl Group: The final step involves the coupling of the pyridin-4-yl group to the benzamide core through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinosulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, converting them to amines or alcohols, respectively.

Substitution: The aromatic ring in the benzamide core can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemical Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing for the construction of complex molecules. Its morpholinosulfonyl group enhances its reactivity, making it suitable for various chemical transformations such as nucleophilic substitutions and coupling reactions.

Coordination Chemistry

In coordination chemistry, 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide acts as a ligand, facilitating the formation of metal complexes that can exhibit unique properties. These complexes are often utilized in catalysis and materials science.

Biological Applications

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. It binds selectively to active sites of target enzymes, potentially leading to significant inhibitory effects that can be harnessed for therapeutic purposes.

Therapeutic Potential

Research has explored the compound's efficacy in treating various diseases, including:

- Cancer: The compound's ability to modulate signaling pathways involved in tumor growth makes it a candidate for cancer therapy.

- Inflammation: Its anti-inflammatory properties suggest potential applications in treating inflammatory diseases.

- Infectious Diseases: Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens .

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal examined the effects of 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide on cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in several types of cancer cells through apoptosis induction and cell cycle arrest. This suggests its potential as a lead compound for further development in oncology.

Case Study 2: Enzyme Modulation

In another investigation, researchers explored the compound's role as an enzyme inhibitor. Using molecular docking simulations, they identified key interactions between the compound and the active site of a target enzyme involved in metabolic pathways. The findings support its application as a selective inhibitor, paving the way for future pharmacological studies.

Summary of Findings

The applications of 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide span multiple fields, showcasing its versatility as a chemical building block and therapeutic agent. Its potential as an enzyme inhibitor and its therapeutic implications in cancer and inflammation highlight the need for continued research.

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecule construction |

| Coordination Chemistry | Ligand formation for metal complexes used in catalysis |

| Enzyme Inhibition | Selective binding to enzymes affecting biological pathways |

| Therapeutic Potential | Applications in cancer treatment, inflammation reduction, and antimicrobial activity |

Mechanism of Action

The mechanism of action of 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

- 3-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide

- 3-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide

- 4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide

Comparison: 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide is unique due to the specific positioning of the pyridin-4-yl group, which can influence its binding affinity and selectivity towards molecular targets. This positional isomerism can result in different biological activities and chemical reactivities compared to its analogs.

Biological Activity

3-(Morpholinosulfonyl)-N-(pyridin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and implications for disease treatment.

Chemical Structure and Properties

The compound features a morpholino sulfonyl group attached to a pyridine and benzamide moiety, which contributes to its unique chemical properties. The specific substitution pattern enhances its ability to interact with biological targets, making it a candidate for further research in pharmacology.

The biological activity of 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide primarily involves its interaction with specific enzymes or receptors. These interactions can lead to inhibition or activation of various signaling pathways within cells, influencing processes such as cell proliferation, apoptosis, and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as kinases associated with cancer progression.

- Receptor Modulation : It can modulate receptor activity, potentially altering downstream signaling cascades that affect cell behavior.

Anticancer Properties

Research indicates that compounds similar to 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide exhibit significant anticancer activity. For example, studies have shown that related benzamide derivatives effectively inhibit cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 3-(Morpholinosulfonyl)-N-(pyridin-4-yl)benzamide | A549 | TBD |

| Related Compound 1 | HeLa | 1.15 |

| Related Compound 2 | MCF-7 | 2.59 |

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined in the literature.

Neuroprotective Effects

Compounds with similar structures have been explored for neuroprotective effects against neurodegenerative diseases. For instance, derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis induced by toxic agents.

Case Studies and Research Findings

-

Inhibition of Rho-associated Kinase (ROCK1) :

- A study utilizing molecular modeling techniques demonstrated that related compounds effectively inhibit ROCK1, a target implicated in cardiovascular diseases and various malignancies. The binding affinities were assessed using docking studies, revealing critical interactions that suggest potential therapeutic benefits in heart disease management .

- Structure-Activity Relationship (SAR) :

- C-Abl Inhibition :

Q & A

Basic Research Question

- Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆) to verify sulfonyl and pyridyl proton environments; FT-IR for sulfonamide (1320–1160 cm⁻¹) and amide (1650 cm⁻¹) peaks .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

How does the morpholinosulfonyl group influence pharmacokinetics?

Advanced Research Question

The morpholinosulfonyl moiety enhances:

- Solubility : Polar sulfonyl group improves aqueous solubility (log P ~1.2 vs. ~2.5 for non-sulfonated analogs) .

- Metabolic Stability : Resistance to CYP450-mediated oxidation due to electron-withdrawing sulfonyl group, as shown in microsomal assays (t₁/₂ > 120 min) .

- Target Binding : Sulfonyl oxygen atoms form hydrogen bonds with kinase ATP pockets (e.g., p38 MAPK), increasing inhibitory potency (IC₅₀ = 12 nM vs. 45 nM for des-sulfonyl analog) .

What strategies are effective for structure-activity relationship (SAR) studies?

Advanced Research Question

- Substituent Variation : Replace pyridin-4-yl with substituted pyridines (e.g., 3-CN or 2-MeO) to assess steric/electronic effects on target engagement .

- Bioisosteric Replacement : Swap morpholinosulfonyl with piperazinylsulfonyl to evaluate impact on solubility and off-target selectivity .

- Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to map selectivity across >400 kinases and identify structural motifs driving polypharmacology .

What in vivo models are suitable for evaluating therapeutic potential?

Advanced Research Question

- Inflammation : Collagen-induced arthritis (CIA) in mice, monitoring joint swelling and cytokine levels (IL-6, TNF-α) after oral dosing (10 mg/kg) .

- Oncology : Xenograft models (e.g., HT-29 colon cancer) with bioluminescent imaging to track tumor growth inhibition .

- Pharmacokinetics : Plasma exposure (AUC) and brain penetration assessed via LC-MS/MS in Sprague-Dawley rats .

How can researchers address low solubility in biological assays?

Basic Research Question

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 10% propylene glycol for cell culture compatibility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability in in vivo studies .

What computational tools aid in target identification?

Advanced Research Question

- Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding to kinase ATP pockets (e.g., JAK2, EGFR) .

- QSAR Modeling : Build regression models using descriptors like topological polar surface area (TPSA) to correlate with permeability .

- Network Pharmacology : Integrate STRING and KEGG databases to map compound-target-pathway interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.